molecular formula C12H11NO3S B2902280 Methyl 1-methyl-6-oxo-4-(thiophen-3-yl)-1,6-dihydropyridine-3-carboxylate CAS No. 2034207-12-8

Methyl 1-methyl-6-oxo-4-(thiophen-3-yl)-1,6-dihydropyridine-3-carboxylate

Cat. No.: B2902280
CAS No.: 2034207-12-8
M. Wt: 249.28
InChI Key: VEBLTBPGXGLHRP-UHFFFAOYSA-N
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Description

Methyl 1-methyl-6-oxo-4-(thiophen-3-yl)-1,6-dihydropyridine-3-carboxylate is a heterocyclic compound featuring a pyridine backbone with substituents at positions 1 (methyl), 3 (carboxylate ester), and 4 (thiophen-3-yl). Its molecular formula is C₁₂H₁₁NO₃S, with a molecular weight of 249.29 g/mol. The thiophene moiety introduces sulfur-based aromaticity, influencing electronic properties and intermolecular interactions such as π-π stacking and hydrogen bonding .

Properties

IUPAC Name

methyl 1-methyl-6-oxo-4-thiophen-3-ylpyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S/c1-13-6-10(12(15)16-2)9(5-11(13)14)8-3-4-17-7-8/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEBLTBPGXGLHRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=CC1=O)C2=CSC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-methyl-6-oxo-4-(thiophen-3-yl)-1,6-dihydropyridine-3-carboxylate typically involves the following steps:

  • Condensation Reaction: The initial step involves the condensation of thiophen-3-carboxylic acid with an appropriate amine to form an intermediate.

  • Oxidation: The intermediate undergoes oxidation to introduce the oxo group at the 6-position of the pyridine ring.

  • Methylation: Finally, methylation of the carboxylic acid group yields the desired compound.

Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and specific solvents can also play a crucial role in improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Methyl 1-methyl-6-oxo-4-(thiophen-3-yl)-1,6-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can further modify the compound, introducing additional functional groups.

  • Reduction: Reduction reactions can reduce the oxo group to a hydroxyl group.

  • Substitution: Substitution reactions can replace one of the substituents on the pyridine ring with another group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Hydroxylated derivatives.

  • Reduction Products: Hydroxyl derivatives.

  • Substitution Products: Derivatives with different substituents on the pyridine ring.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: Methyl 1-methyl-6-oxo-4-(thiophen-3-yl)-1,6-dihydropyridine-3-carboxylate has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, and anticancer properties.

Medicine: The compound and its derivatives are being explored for their therapeutic potential. Research is ongoing to determine their efficacy in treating various diseases, including infections and cancer.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which Methyl 1-methyl-6-oxo-4-(thiophen-3-yl)-1,6-dihydropyridine-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The thiophene and pyridine rings can bind to enzymes or receptors, influencing biological pathways. The exact mechanism may vary depending on the specific application and the derivatives involved.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogues and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound C₁₂H₁₁NO₃S 249.29 4-(thiophen-3-yl), 1-methyl High lipophilicity; sulfur-mediated π interactions
Methyl 4-hydroxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate C₈H₉NO₄ 183.17 4-hydroxy, 1-methyl Polar due to -OH; lower thermal stability
Ethyl 6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate C₉H₈F₃NO₃ 259.16 2-(trifluoromethyl), ethyl ester Enhanced metabolic stability; electron-withdrawing CF₃ group
Ethyl 1-(3-chlorophenyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridazine-3-carboxylate C₁₄H₁₀ClF₃N₂O₃ 346.69 4-CF₃, 1-(3-chlorophenyl), pyridazine Bulky substituents; high molar mass

Electronic and Steric Effects

  • Thiophene vs. Hydroxyl : The thiophene group in the target compound enhances lipophilicity and aromatic stacking compared to the hydroxylated analogue (183.17 g/mol), which is more polar and prone to hydrogen bonding .
  • Trifluoromethyl (CF₃) Groups : Compounds with CF₃ substituents (e.g., 259.16 g/mol in ) exhibit strong electron-withdrawing effects, improving resistance to oxidative metabolism but reducing solubility in aqueous media.
  • Pyridine vs. Pyridazine : Pyridazine-based analogues (e.g., 346.69 g/mol in ) introduce additional nitrogen atoms, altering hydrogen-bonding patterns and crystal packing .

Crystallographic and Hydrogen-Bonding Analysis

  • Target Compound : The thiophene ring likely contributes to planar stacking in crystal lattices, as observed in sulfur-containing heterocycles . Hydrogen bonds involving the carbonyl oxygen (C=O) and ester groups may form infinite chains or rings, as per graph-set analysis .
  • Validation Tools : Programs like SHELXL and ORTEP-3 are critical for refining crystal structures and visualizing hydrogen-bond networks .

Research Findings and Trends

  • Thermal Stability : The target compound’s thiophene ring may confer higher thermal stability compared to hydroxylated analogues due to aromatic stabilization .
  • Solubility : Moderate solubility in organic solvents (e.g., DMSO, chloroform) is expected, contrasting with the poor solubility of CF₃-containing derivatives .
  • Biological Activity : Thiophene’s role in modulating enzyme binding (e.g., via hydrophobic pockets) could position this compound as a lead in drug discovery .

Biological Activity

Methyl 1-methyl-6-oxo-4-(thiophen-3-yl)-1,6-dihydropyridine-3-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the biological activity of this compound through various studies, including structure-activity relationships (SAR), synthesis methods, and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyDescription
Molecular Formula C12H11NO3S
Molecular Weight 239.29 g/mol
IUPAC Name This compound
CAS Number Not readily available

Anticancer Properties

Research indicates that compounds similar to Methyl 1-methyl-6-oxo-4-(thiophen-3-yl)-1,6-dihydropyridine derivatives exhibit anticancer properties by modulating apoptosis pathways and inhibiting tumor cell growth. For instance, studies have shown that dihydropyridine derivatives can inhibit the growth of various cancer cell lines, including colon adenocarcinoma (HT-29) and breast cancer cells (MCF-7) .

In a specific study involving a series of dihydropyridine derivatives, compounds were evaluated for their capacity to inhibit tumor cell growth. The results demonstrated that certain derivatives displayed significant cytotoxicity with IC50 values as low as 3 µM, indicating potent anticancer activity . The mechanism often involves the inhibition of key enzymes like phosphodiesterase (PDE), which are overexpressed in cancerous cells .

Antimicrobial Activity

Methyl 1-methyl-6-oxo-4-(thiophen-3-yl)-1,6-dihydropyridine has also been investigated for its antimicrobial properties . Similar compounds have shown effectiveness against a range of pathogens, including bacteria and fungi. The minimum inhibitory concentration (MIC) values for some derivatives have been reported as low as 0.22 µg/mL against Staphylococcus aureus . The presence of the thiophene ring in the structure is believed to enhance the antimicrobial activity by improving interaction with microbial targets .

Structure-Activity Relationship (SAR)

The biological activity of Methyl 1-methyl-6-oxo-4-(thiophen-3-yl)-1,6-dihydropyridine can be influenced by its structural features. Key findings from SAR studies include:

Structural FeatureEffect on Activity
Thiophene Substitution Enhances antimicrobial activity
Dihydropyridine Core Critical for anticancer efficacy
Functional Groups Modifications can increase solubility and bioavailability

These insights suggest that careful modification of the compound's structure can lead to enhanced biological activities.

Case Studies

Several case studies have highlighted the potential applications of Methyl 1-methyl-6-oxo-4-(thiophen-3-yl)-1,6-dihydropyridine in drug development:

  • Anticancer Efficacy Study : A study evaluated a series of dihydropyridine derivatives against various cancer cell lines. The results indicated that modifications to the thiophene ring significantly improved cytotoxicity against breast cancer cells .
  • Antimicrobial Testing : In another study focusing on antimicrobial activity, several derivatives were tested against common bacterial strains. Results showed that some compounds exhibited bactericidal effects at low concentrations, making them potential candidates for antibiotic development .

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